Product packaging for Patulolide C(Cat. No.:CAS No. 103654-47-3)

Patulolide C

Cat. No.: B012392
CAS No.: 103654-47-3
M. Wt: 212.28 g/mol
InChI Key: KANOICQRSIXTJU-XJMUJKMXSA-N
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Description

Patulolide C is a macrolide metabolite originally isolated from the fungus Penicillium urticae. This compound is of significant interest in microbiological and pharmacological research due to its pronounced antifungal properties. Its primary mechanism of action is believed to involve the disruption of fungal cell membrane integrity, potentially through interaction with essential membrane components, leading to increased permeability and cell death. Researchers utilize this compound as a chemical probe to study fungal biology, host-pathogen interactions, and mechanisms of antibiotic resistance. Beyond its direct antifungal activity, it serves as a valuable reference standard in analytical chemistry for the identification and quantification of related microbial metabolites. Its unique structural characteristics also make it a candidate for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents with improved efficacy and reduced toxicity. This product is supplied for non-clinical, in-vitro research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B012392 Patulolide C CAS No. 103654-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103654-47-3

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(3Z,5S,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one

InChI

InChI=1S/C12H20O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-11,13H,2-7H2,1H3/b9-8-/t10-,11+/m1/s1

InChI Key

KANOICQRSIXTJU-XJMUJKMXSA-N

SMILES

CC1CCCCCCC(C=CC(=O)O1)O

Isomeric SMILES

C[C@@H]1CCCCCC[C@@H](/C=C\C(=O)O1)O

Canonical SMILES

CC1CCCCCCC(C=CC(=O)O1)O

Synonyms

epipatulolide C
patulolide C

Origin of Product

United States

Biosynthetic Investigations of Patulolide C

Proposed Biosynthetic Pathway: Acetogenic Hexaketide Origin

Patulolides, including Patulolide C, are understood to be derived from an acetogenic hexaketide pathway. helsinki.fi This classification suggests that the carbon skeleton of this compound is assembled from six acetate (B1210297) units (specifically, acetyl-CoA and malonyl-CoA) through a series of enzymatic condensation reactions characteristic of polyketide biosynthesis. Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs). The acetogenic origin implies that the molecule is built primarily through the iterative coupling of these two-carbon units, followed by various modifications such as reductions, dehydrations, and cyclizations.

Precursor Incorporation Studies in Penicillium urticae

Such studies on related polyketides produced by fungi have consistently shown that the carbon atoms originate from either the carboxyl carbon (C-1) or the methyl carbon (C-2) of acetate, incorporated via malonyl-CoA extension steps. The observation of specific labeling patterns corresponding to the head-to-tail linkage of acetate units would provide strong evidence for the proposed hexaketide pathway for this compound in Penicillium urticae. Penicillium urticae S11R59 is noted as a blocked mutant that produces patulolides instead of patulin, another polyketide, suggesting a close relationship or shared enzymatic machinery in their biosynthesis. helsinki.fi

Theoretical Considerations of Enzymatic Steps in this compound Biosynthesis

Based on the proposed acetogenic hexaketide pathway, the biosynthesis of this compound would theoretically involve a series of enzymatic steps catalyzed by a polyketide synthase or a complex of enzymes acting similarly to a PKS. The core steps in polyketide biosynthesis typically include:

Initiation: Loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS or associated enzyme.

Chain Extension: Iterative condensation of malonyl-CoA units with the growing polyketide chain, catalyzed by a ketoacyl synthase (KS) domain. Each extension adds two carbon atoms derived from malonyl-CoA. For a hexaketide like this compound (12 carbons), this would involve five such extension cycles after the initial acetyl unit.

Ketoreduction (KR): Reduction of the beta-keto group to a beta-hydroxyl group.

Dehydration (DH): Removal of water to form an alpha,beta-double bond.

Enoyl Reduction (ER): Reduction of the double bond to a saturated carbon chain.

The specific pattern of reductions and dehydrations at each cycle determines the final oxidation state along the polyketide chain. Since this compound contains a ketone and a hydroxyl group, the biosynthetic machinery would likely involve selective reduction and dehydration steps, rather than full reduction to a saturated chain at every cycle. The presence of a macrolactone ring indicates a final cyclization step, likely catalyzed by a thioesterase (TE) domain or a separate enzyme, which forms the ester linkage to close the ring.

Given the stereochemistry of this compound, the enzymes involved, particularly the ketoreductases and any enzymes responsible for modifying the double bond geometry or introducing stereocenters, would need to exhibit high stereoselectivity. The biosynthesis in Penicillium urticae S11R59 producing specific patulolide isomers suggests the presence of enzymes that precisely control the stereochemical outcome of these reactions.

While the specific genes and enzymes responsible for this compound biosynthesis in Penicillium urticae have not been detailed in the provided search results, the theoretical enzymatic steps align with the known mechanisms of fungal polyketide biosynthesis. Further research, potentially involving genomic sequencing and enzyme characterization of Penicillium urticae S11R59, would be necessary to fully elucidate the enzymatic machinery involved.

Advanced Synthetic Methodologies for Patulolide C

Total Synthesis Approaches to Patulolide C and its Stereoisomers

Chiral Pool Strategies in Enantioselective Synthesis

Chiral pool synthesis is a powerful method for constructing complex chiral molecules by using inexpensive and readily available enantiopure starting materials. Several total syntheses of this compound and its stereoisomers have successfully employed this strategy, leveraging the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis. researchgate.netacs.org

Utilization of R-(+)-γ-Valerolactone as a Chiral Synthon

R-(+)-γ-Valerolactone is a valuable chiral synthon that has been utilized in the total synthesis of (+)-Patulolide C. aurigeneservices.comresearchgate.netresearchgate.net This approach often involves a convergent strategy where R-(+)-γ-Valerolactone is used to construct a key intermediate, which is then coupled with another fragment to form the macrolide skeleton. aurigeneservices.comresearchgate.net Key synthetic steps in routes utilizing R-(+)-γ-Valerolactone can include two-carbon homologation of the cyclic lactol derived from the valerolactone, Julia olefination, regioselective opening of benzylidene acetals mediated by DIBAl-H, selective oxidation of a primary alcohol to an aldehyde, and macrolactonization using protocols such as the Yamaguchi method. aurigeneservices.comresearchgate.net The synthesis of optically pure γ-lactones, including R-(+)-γ-Valerolactone, can be achieved through methods like the enzymatic reduction of γ-keto esters. aurigeneservices.com

Application of R-(+)-Epichlorohydrin in Stereoselective Routes

R-(+)-Epichlorohydrin is another enantiopure building block that has been employed in the stereoselective total synthesis of (+)-Patulolide C. aurigeneservices.comresearchgate.netresearchgate.net Similar to the R-(+)-γ-Valerolactone strategy, R-(+)-epichlorohydrin can be used to synthesize an advanced intermediate that is later coupled to complete the macrolide. aurigeneservices.comresearchgate.net The synthesis of the sulfone intermediate, for instance, can be initiated from R-(+)-epichlorohydrin through a sequence of steps. aurigeneservices.com Chiral epichlorohydrin (B41342) can be obtained with high optical purity (e.e. >99%) through the hydrolytic kinetic resolution of racemic epichlorohydrin using suitable chiral catalysts, such as dual-core Salen cobalt(II) complexes. google.com

Enantioselective Synthesis from (S)-Chiral Epoxide Precursors

The stereoselective total synthesis of this compound has also been accomplished starting from easily available and inexpensive (S)-chiral epoxides. nih.gov This approach leverages the inherent stereochemistry of the epoxide ring. Key steps in such syntheses typically involve the ring opening of the chiral epoxide, cleavage of a 1,2-diol, deprotection of a benzyl (B1604629) ether, and macrolactonization, often under Yamaguchi dilution conditions. nih.gov Advantages of using inexpensive chiral epoxide starting materials include mild reaction conditions and high purity of the resulting products. nih.gov

Chiral Synthesis Initiated from Ascorbic Acid (Vitamin C)

Ascorbic acid (Vitamin C) is a naturally abundant and inexpensive chiral starting material that has been explored for the synthesis of macrolides, including Patulolide A and C. wikipedia.org While the provided search results specifically mention the synthesis of Patulolide A and C from vitamin C, detailed synthetic routes for this compound starting explicitly from ascorbic acid were not extensively detailed within the top search snippets. However, the general principle involves utilizing the existing stereocenters in ascorbic acid to control the stereochemistry during the construction of the macrolide skeleton. wikipedia.org Ascorbic acid is a weak sugar acid structurally related to glucose and contains multiple hydroxyl groups and a furanone ring, providing potential handles for chemical transformations. wikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6444127
R-(+)-γ-Valerolactone642783 thegoodscentscompany.com / 329757926 sigmaaldrich.com / 7921 wikipedia.orgfishersci.nothegoodscentscompany.com (Note: Multiple CIDs may exist for different forms or entries)
R-(+)-Epichlorohydrin2734062 fishersci.cafishersci.nllabsolu.ca
(S)-Chiral Epoxide Precursor (Example: (S)-propylene epoxide)2734063 (for (S)-Epichlorohydrin) wikipedia.org / 13837113 (for (S)-Propylene Oxide)
(2R)-8-Nonyn-2-ol91202311 nih.gov
Ascorbic Acid (Vitamin C)54670067 wikipedia.orgresearchgate.netfishersci.fiuni.lunih.gov

Interactive Data Tables

Based on the information available, a detailed step-by-step data table for each synthesis route with yields and conditions is not consistently provided across the search results. However, we can summarize some key data points for the (2R)-8-Nonyn-2-ol route as an example.

Starting MaterialKey Reaction(s)Number of StepsOverall YieldDiastereomeric Excess (de)
(2R)-8-Nonyn-2-olRh(I)-catalyzed AHF/intramolecular Wittig olefination cascade3 acs.orgnih.govfigshare.com49% acs.orgnih.govfigshare.com93% acs.orgnih.govfigshare.com

This table summarizes the efficiency of the synthesis of (+)-Patulolide C starting from (2R)-8-Nonyn-2-ol based on the provided research findings.

Employment of 1,8-Octane Diol as a Starting Material

One approach to the synthesis of this compound and related macrolides has involved the use of 1,8-octane diol as a starting material. peeref.com This strategy typically involves building the carbon chain and introducing the necessary functional groups and stereocenters onto the framework provided by the diol. For instance, a synthesis of (2E,12R)-2-tridecen-12-olide, a 13-membered homologue, utilized 1,8-octanediol (B150283), demonstrating the potential of this starting material for constructing medium-sized rings. helsinki.fi The synthesis involved converting 1,8-octanediol through several steps, including bromination, oxidation, and Wittig reaction, ultimately leading to the macrocyclic structure. helsinki.fi While this specific example is for a related compound, it illustrates the principle of using linear diols like 1,8-octane diol as a foundation for macrolide synthesis.

Routes from (R)-O-Benzylglycidol as a Key Chiral Building Block

(R)-O-Benzylglycidol has been employed as a key chiral building block in the enantioselective synthesis of this compound. clockss.org This chiral epoxide provides a convenient starting point for introducing one of the necessary stereogenic centers in the target molecule. One strategy involved incorporating two molecular units of (R)-O-benzylglycidol via a C2-symmetric bis-epoxide intermediate. clockss.org The synthesis commenced with transforming (R)-O-benzylglycidol into a terminal acetylene, followed by homocoupling to form a dimer. clockss.org Subsequent steps involved hydrogenation, hydrogenolysis of benzyl groups, and conversion of glycol functionalities into epoxides to construct the key bis-epoxide intermediate. clockss.org This approach highlights the utility of (R)-O-benzylglycidol in establishing the correct stereochemistry early in the synthesis.

Convergent Synthesis Strategies for this compound

Strategic Coupling of Advanced Intermediates

Convergent strategies have been adopted for the synthesis of this compound, where two advanced intermediates are synthesized independently and then coupled to form the macrolide skeleton. aurigeneservices.comresearchgate.net For example, one convergent synthesis involved the preparation of an enone fragment and a sulfone fragment. aurigeneservices.com These two intermediates were then coupled using a Julia olefination reaction to construct a significant portion of the carbon chain and introduce a key double bond. aurigeneservices.com This strategic coupling of pre-synthesized fragments allows for the efficient assembly of the complex molecular architecture of this compound. Another convergent approach utilized enantiopure R-(+)-γ-valerolactone and R-(+)-epichlorohydrin as chiral synthons to build two fragments that were subsequently coupled. aurigeneservices.com

Key Reaction Transformations and Methodologies in this compound Total Synthesis

The total synthesis of this compound relies on a repertoire of key reaction transformations and methodologies to construct the carbon framework, introduce functional groups, and establish the correct stereochemistry.

Macrolactonization Protocols (e.g., Yamaguchi Lactonization, Shiina Lactonization)

Macrolactonization, the formation of the large ring ester, is a crucial step in the total synthesis of macrolides like this compound. Various protocols have been employed for this cyclization. The Yamaguchi macrolactonization protocol, which typically utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, has been a common method for forming the macrolactone ring in this compound synthesis. aurigeneservices.comresearchgate.netdatapdf.comresearchgate.netresearchgate.net This method is often performed under dilution conditions to favor intramolecular cyclization over intermolecular reactions. researchgate.net The Shiina lactonization, which employs 2-methyl-6-nitrobenzoic anhydride, is another method used for macrolactonization and has been explored in macrolide synthesis, although its specific application to this compound is less frequently highlighted in the provided snippets compared to Yamaguchi lactonization. datapdf.comsnnu.edu.cn Other methods like Mitsunobu lactonization and ring-closing metathesis have also been explored for macrolide formation. datapdf.comacs.org

Olefination Reactions (e.g., Julia Olefination, Wittig Olefination, Horner-Wadsworth-Emmons Olefination)

Olefination reactions are essential for introducing carbon-carbon double bonds into the molecule, which are present in the structure of this compound. Various olefination methodologies have been applied in its synthesis. Julia olefination, particularly the Julia-Kocienski variant which uses sulfones, has been employed for the coupling of fragments and the formation of the required alkene geometry. aurigeneservices.commdpi.comtcichemicals.com Wittig olefination, involving the reaction of a phosphonium (B103445) ylide with a carbonyl compound, is another widely used method for alkene synthesis and has been featured in this compound routes. aurigeneservices.comdatapdf.commdpi.comtcichemicals.comacs.orgub.edue-bookshelf.de The Horner-Wadsworth-Emmons (HWE) olefination, which utilizes phosphonate-stabilized carbanions, offers an alternative for generating double bonds and has also been applied in related macrolide syntheses and mentioned in the context of this compound strategies. datapdf.comresearchgate.netmdpi.comtcichemicals.come-bookshelf.deuchicago.edu These olefination reactions provide the necessary tools to construct the carbon skeleton with the correct double bond configuration.

Here is a summary table of key reactions and starting materials/building blocks discussed:

Synthetic Strategy/Reaction TypeSpecific Method/Starting MaterialRole in this compound Synthesis
Starting Material1,8-Octane DiolUsed as a foundation for building the carbon chain. peeref.comhelsinki.fi
Chiral Building Block(R)-O-BenzylglycidolProvides a chiral center early in the synthesis. clockss.org
Convergent SynthesisStrategic Coupling of IntermediatesJoins pre-synthesized fragments to form the macrolide skeleton. aurigeneservices.comresearchgate.net
MacrolactonizationYamaguchi LactonizationForms the 12-membered lactone ring. aurigeneservices.comresearchgate.netdatapdf.comresearchgate.netresearchgate.net
MacrolactonizationShiina LactonizationAlternative method for macrolactone formation. datapdf.comsnnu.edu.cn
OlefinationJulia OlefinationCreates carbon-carbon double bonds, often in fragment coupling. aurigeneservices.commdpi.comtcichemicals.com
OlefinationWittig OlefinationForms carbon-carbon double bonds. aurigeneservices.comdatapdf.commdpi.comtcichemicals.comacs.orgub.edue-bookshelf.de
OlefinationHorner-Wadsworth-Emmons (HWE) OlefinationForms carbon-carbon double bonds. datapdf.comresearchgate.netmdpi.comtcichemicals.come-bookshelf.deuchicago.edu
Asymmetric Dihydroxylation Reactions (e.g., Sharpless Asymmetric Dihydroxylation)

Sharpless asymmetric dihydroxylation (SAD) is a crucial method for the enantioselective synthesis of chiral vicinal diols, which serve as important intermediates in the synthesis of natural products. mdpi.com This reaction involves the treatment of an alkene with osmium tetroxide in the presence of an optically active quinine (B1679958) ligand. mdpi.comresearchgate.net In the context of this compound synthesis, SAD has been employed to establish specific stereocenters. For instance, one synthetic route reported in 2020 utilized Sharpless asymmetric dihydroxylation of a chiral epoxide-derived compound in the presence of methanesulfonamide (B31651) and tert-butanol/water to obtain a diol intermediate in 75% yield. mdpi.com While the direct application of SAD to a linear precursor to install vicinal diols that become part of the this compound ring is a common strategy in macrolide synthesis, specific details regarding yields and stereoselectivities for key intermediates in this compound synthesis via this method are highlighted in various reports. mdpi.comtandfonline.com

Ring-Closing Metathesis (RCM) for Macrocycle Formation

Ring-closing metathesis (RCM) is a powerful and widely used reaction for the formation of cyclic systems, particularly macrolides, through the intramolecular coupling of two terminal alkenes catalyzed by transition metal complexes, commonly ruthenium-based catalysts like Grubbs' catalysts. tandfonline.comdrughunter.comwikipedia.org This reaction typically produces the cycloalkene along with volatile ethylene (B1197577) as a byproduct. wikipedia.org RCM has been identified as a key strategy for constructing the 12-membered lactone ring of this compound in several synthetic approaches. tandfonline.comresearchgate.netresearchgate.net For example, one synthesis of Patulolide A (a related macrolide) utilized Grubbs' RCM reaction for the synthesis of the macrocyclic ring system. tandfonline.com While specific details on the RCM yields and conditions solely for this compound in all reported syntheses are varied, the general utility of this method for macrocyclization in macrolide synthesis, including this compound, is well-established. drughunter.comresearchgate.netresearchgate.net

Regioselective Ring Opening Reactions (e.g., of Chiral Epoxides, Benzylidene Acetals)

Regioselective ring opening of cyclic ethers, such as chiral epoxides and benzylidene acetals, is a crucial transformation for introducing specific functional groups and controlling stereochemistry during the synthesis of complex molecules like this compound. For instance, the synthesis of this compound has involved the regioselective ring opening of chiral epoxides. researchgate.netresearchgate.netrsc.org One approach utilized the nucleophilic ring opening of R-methyloxirane with a lithium acetylide. capes.gov.br Another synthesis employed the ring opening of a chiral epoxide derived from (S)-epichlorohydrin. researchgate.net Regioselective ring opening of benzylidene acetals has also been reported in this compound synthesis, specifically a DIBAl-H mediated regioselective opening of a benzylidene acetal (B89532) was a key step in one convergent approach. aurigeneservices.comresearchgate.net These reactions allow for the controlled introduction of hydroxyl groups or other functionalities at specific positions with desired stereochemical outcomes. rsc.orgmdpi.com

Selective Oxidation Methodologies (e.g., BAIB/TEMPO Mediated Oxidations)

Selective oxidation reactions are essential for converting alcohol functionalities into aldehydes or carboxylic acids at specific positions within a complex molecule. The combination of BAIB ([bis(acetoxy)iodo]benzene) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-established system for the selective oxidation of primary alcohols to aldehydes, even in the presence of secondary alcohols. researchgate.netatlanchimpharma.commdpi.com This methodology has been applied in the synthesis of this compound. One convergent synthesis strategy explicitly mentions the selective oxidation of a primary alcohol to an aldehyde using the BAIB/TEMPO system as an important synthetic step. aurigeneservices.comresearchgate.net This selective oxidation is crucial for preparing the linear seco-acid precursor that undergoes macrocyclization to form the lactone ring of this compound. aurigeneservices.com

Photoinduced Rearrangements in Stereochemical Control (e.g., Epoxy Diazomethyl Ketones)

Photoinduced rearrangements can be powerful tools for achieving specific stereochemical outcomes in organic synthesis. The photoinduced rearrangement of epoxy diazomethyl ketones to γ-hydroxy-α,β-unsaturated esters is a notable example. researchgate.netmolaid.comacs.orgcapes.gov.br This transformation has been strategically employed in the stereospecific total synthesis of this compound and its analogs. researchgate.netmolaid.comacs.org In this approach, enantiomerically pure epoxy diazomethyl ketones are synthesized, often involving steps like Sharpless epoxidation and oxidation of an allylic alcohol. researchgate.netmolaid.com Subsequent photoirradiation of these intermediates triggers a rearrangement, yielding γ-hydroxy-α,β-unsaturated esters with defined stereochemistry, which are then carried forward in the synthesis of the macrolide. researchgate.netmolaid.com

Ireland-Claisen Rearrangement Applications

The Ireland-Claisen rearrangement is a aurigeneservices.comaurigeneservices.com-sigmatropic rearrangement of allyl esters or amides that can be used to form carbon-carbon bonds with high stereocontrol. This rearrangement has found application in approaches towards the synthesis of this compound, particularly for establishing specific relative configurations of stereogenic centers. nih.govacs.orgjst.go.jp One study described a diastereoselective synthesis of (±)-Patulolide C that utilized an Ireland-Claisen rearrangement of a benzoyloxyacetate derivative. nih.gov This rearrangement, followed by in situ esterification, provided an intermediate with the desired relative stereochemistry at certain positions, which was then elaborated to the final macrolide. nih.gov

Mitsunobu Reaction in Lactone Ring Closure

The Mitsunobu reaction is a versatile coupling reaction that facilitates the formation of C-O, C-N, C-S, and C-C bonds with inversion of stereochemistry at the alcohol center. scribd.comnih.gov It is particularly useful for the formation of esters and ethers under mild conditions, making it suitable for macrocyclization reactions. scribd.comscribd.com While Yamaguchi macrolactonization is frequently cited as a key step for forming the lactone ring in this compound synthesis, aurigeneservices.comresearchgate.netresearchgate.net the Mitsunobu reaction has also been explored or utilized in macrolide synthesis for lactone ring closure. scribd.comnih.govscribd.com Although specific details on the direct application of the Mitsunobu reaction for the final lactone ring closure in reported this compound syntheses are less prominent compared to methods like Yamaguchi macrolactonization or RCM, the Mitsunobu reaction's utility in forming ester linkages and its application in the synthesis of other macrolides suggest its potential or use in constructing fragments or for alternative macrocyclization strategies towards this compound. scribd.comnih.govscribd.com

Asymmetric Hydroformylation / Intramolecular Wittig Olefination Cascades

A notable advanced synthetic strategy for (+)-patulolide C involves a Rh(I)-catalyzed asymmetric hydroformylation (AHF) followed by an intramolecular Wittig olefination cascade acs.orgacs.orgnih.govresearchgate.netfigshare.comnih.govacs.org. This tandem reaction sequence is highly atom-economical and efficiently establishes the key stereocenters and the macrolactone ring system in a single operation acs.orgacs.orgnih.govresearchgate.netfigshare.comnih.govacs.org.

The cascade begins with the asymmetric hydroformylation of a suitable alkene precursor, catalyzed by a rhodium(I) complex, to generate an aldehyde with a defined stereochemistry at the carbon adjacent to the newly formed aldehyde group acs.orgacs.orgresearchgate.netfigshare.comnih.govacs.orgrsc.org. Subsequently, this in situ generated chiral aldehyde undergoes intramolecular Wittig olefination with a phosphorane moiety present in the same molecule acs.orgacs.orgresearchgate.netfigshare.comnih.govacs.org. This cyclization step forms the 12-membered macrolactone ring and establishes the E-geometry of the α,β-unsaturated olefin acs.orgacs.orgresearchgate.netfigshare.comnih.govacs.org.

Comparative Analysis of Synthetic Methodologies and Advancements in Efficiency

Atom economy is a crucial metric in evaluating the efficiency of a chemical reaction, quantifying how effectively atoms from the reactants are incorporated into the desired product, thereby minimizing waste generation jocpr.com. Reactions with high atom economy are particularly desirable in green chemistry jocpr.com. The asymmetric hydroformylation reaction itself is considered highly atom-economical as it involves the addition of hydrogen and carbon monoxide to an alkene, incorporating all atoms of the reactants into the aldehyde product rsc.org.

The asymmetric hydroformylation/intramolecular Wittig olefination cascade employed in this compound synthesis is described as highly atom-economical acs.orgacs.orgresearchgate.netfigshare.com. This is because the atoms from the starting materials are efficiently rearranged and coupled to form the macrolactone ring and the required functionalities with minimal loss of atoms as byproducts acs.orgnih.gov. In contrast, some traditional synthetic steps, such as certain oxidation reactions or those requiring protecting groups and their subsequent removal, can generate substantial stoichiometric waste, leading to lower atom economy.

The integration of green chemistry principles into synthetic routes aims to reduce the environmental impact of chemical processes jocpr.com. This includes minimizing waste, using less hazardous chemicals, designing more energy-efficient reactions, and utilizing catalytic methods jocpr.com.

Catalytic asymmetric hydroformylation, as a key step in some this compound syntheses, aligns with green chemistry principles by employing a catalyst (e.g., Rh(I)) to facilitate the reaction, thus reducing the need for stoichiometric reagents and minimizing waste rsc.org. The cascade nature of the AHF/intramolecular Wittig olefination also contributes to green chemistry by combining multiple transformations into a single process, avoiding the isolation and purification of intermediates, which saves energy and resources rsc.org. Furthermore, the high atom economy of this cascade directly contributes to waste reduction acs.orgacs.orgresearchgate.netfigshare.comnih.govjocpr.com. The use of enzymatic deacetylation in the final step of one synthesis also represents a greener alternative to traditional chemical methods acs.org.

Synthesis of this compound Analogs and Structurally Related Derivatives

The synthesis of analogs and structurally related derivatives of this compound is important for exploring their biological activities and understanding structure-activity relationships. These syntheses often build upon methodologies developed for the parent compound but may require modifications to introduce different functionalities or stereochemical configurations.

Stereoisomeric and Diastereomeric Analogs (e.g., 11-Epithis compound, Isothis compound)

The synthesis of stereoisomers and diastereomers of this compound, such as 11-epithis compound and isothis compound, has also been reported helsinki.firesearchgate.netpeeref.comacs.org. These analogs differ from this compound in the stereochemistry at one or more chiral centers or in the geometry of the double bond.

The synthesis of (±)-patulolide C and its epimer (±)-epithis compound has been achieved via an eight-step route starting from dodec-3-en-11-olide helsinki.fitandfonline.comtandfonline.com. This approach involved introducing a γ-OH or γ-oxo functionality after the lactonization step helsinki.fitandfonline.com. Enantioselective syntheses of both this compound and 11-epithis compound have also been described, sometimes utilizing chiral starting materials or asymmetric transformations helsinki.firesearchgate.netpeeref.comrsc.org. For instance, one enantioselective route to this compound and epithis compound used R-methyloxirane as a starting material, employing key steps like Sharpless epoxidation and photo-induced rearrangement helsinki.fi. Another synthesis of this compound and 11-epithis compound utilized a hydrolytic kinetic resolution of a racemic epoxide catalyzed by a salen-cobalt complex peeref.comrsc.org.

Isothis compound is an isomer of this compound where the double bond has a Z-configuration instead of the E-configuration found in this compound helsinki.fiacs.org. The synthesis of isothis compound, along with other iso analogs, has been reported, often stemming from intermediates that allow for the formation of the Z-olefin geometry helsinki.fiacs.org. For example, in one synthetic route, iso-compounds with the Z configuration of the double bond were prepared from minor products formed during a photo-induced rearrangement step helsinki.fi.

Homologs and Nor-Analogs of this compound

The synthesis of homologs and nor-analogs of this compound involves modifying the carbon chain length of the macrolide ring researchgate.netacs.orgresearchgate.net. Homologs would typically have a larger ring size, while nor-analogs would have a smaller ring size.

Syntheses of homopatuloide C (a 13-membered analog) and northis compound (an 11-membered analog), as well as their corresponding iso isomers, have been reported helsinki.firesearchgate.netacs.orgresearchgate.net. These syntheses often follow similar strategies to those used for this compound but with appropriately modified starting materials that contain the desired number of carbon atoms for the target ring size helsinki.firesearchgate.netacs.org. The macrocyclization step remains a critical part of these syntheses, with methods like Yamaguchi lactonization or modified versions being commonly employed helsinki.firesearchgate.net. The ability to synthesize these analogs allows for the investigation of how ring size and structural variations impact the biological properties of the patulolide scaffold.

Strategies for Structural Modification and Functionalization

The synthesis of this compound, a 12-membered macrolide, has been a subject of interest in organic chemistry due to its biological activity and complex structure featuring stereogenic centers at the 4 and 11 positions and an E-olefin geometry nih.govaurigeneservices.com. While total synthesis provides access to the core structure, strategies for structural modification and functionalization are crucial for exploring structure-activity relationships (SAR) and generating analogs with potentially improved properties.

One approach to structural modification involves utilizing chiral synthons in convergent synthetic strategies. For instance, enantiopure R-(+)-γ-valerolactone and R-(+)-epichlorohydrin have been employed as starting materials to construct advanced intermediates that are later coupled to form the this compound skeleton aurigeneservices.com. This convergent approach allows for potential variations in the structure by modifying the individual fragments before the final coupling step. Key steps in such syntheses, which offer points for modification, include Julia olefination, regioselective opening of acetals, selective oxidation of alcohols to aldehydes, and macrolactonization aurigeneservices.com.

Another strategy involves the stereoselective synthesis of analogs by altering the configuration of specific stereocenters or modifying functional groups during the synthesis. For example, research has reported the total synthesis of this compound and its 11-epithis compound analog, highlighting the ability to control the stereochemistry at the C11 position acs.orgtandfonline.com. Similarly, syntheses of homo-, nor, and iso analogs of this compound have been achieved, demonstrating the potential for modifying the carbon skeleton acs.org. These modifications can involve changes in chain length or the position of functional groups relative to the macrolactone ring.

The formation of the macrolactone ring itself is a critical step that can be influenced by various conditions, potentially allowing for the introduction of variations. Methods like the Yamaguchi lactonization protocol have been successfully applied in this compound synthesis aurigeneservices.com. Investigations into the optimal conditions for macrolactonization, including the quantity of reagents like 4-Dimethylaminopyridine (DMAP), have revealed sensitivity that could be exploited for subtle structural changes or the incorporation of modified building blocks aurigeneservices.com.

Furthermore, the development of efficient methods for transforming specific functional groups present in synthetic intermediates provides avenues for diversification. For instance, the conversion of 2-substituted furans into 4-oxygenated 2-enoic acids has been utilized in the synthesis of related macrolides like Patulolide A, suggesting a potential strategy for introducing oxygenation patterns or modifying the olefin geometry in this compound analogs acs.org.

While the provided search results primarily detail total synthesis strategies, the methodologies employed within these syntheses inherently offer opportunities for structural modification. By altering the starting chiral synthons, employing different coupling strategies, manipulating reaction conditions in stereoselective steps (such as asymmetric hydroformylation or epoxidation), or utilizing varied functional group transformations, researchers can access a range of this compound analogs. The synthesis of analogs is a common approach in medicinal chemistry to understand how changes in molecular structure impact biological activity rsc.org.

Stereochemical Investigations of Patulolide C

Determination of Absolute and Relative Configurations

The determination of the absolute and relative configurations of macrolides like Patulolide C is crucial for understanding their biological activity and chemical behavior. Various spectroscopic and synthetic methods have been employed in the stereochemical elucidation of this compound and similar macrolides.

Techniques commonly used for determining relative and absolute configurations of natural products, including macrolides, involve a combination of spectroscopic methods such as 1D and 2D NMR (including COSY, HMQC, HMBC, and NOESY), X-ray crystal structure analysis, Mosher's method, optical rotation ([α]D) values, and Electronic Circular Dichroism (ECD) spectroscopy, often coupled with quantum chemical calculations mdpi.comanalis.com.myresearchgate.netspectroscopyasia.com. For flexible molecules with multiple conformations in solution, experimental ECD spectra represent an average of these conformations, making rational conformational analysis crucial for accurate absolute configuration determination via ECD mdpi.com.

In the case of this compound, stereoselective total synthesis has played a significant role in confirming or establishing its absolute configuration researchgate.netresearchgate.netinformahealthcare.com. Approaches have utilized chiral starting materials or asymmetric reactions to control the stereocenters researchgate.netresearchgate.netacs.orgfigshare.com. For instance, one synthesis of (+)-Patulolide C employed a Rh(I)-catalyzed asymmetric hydroformylation (AHF)/intramolecular Wittig olefination cascade to set the stereochemistry at the C4-hydroxyl group and the geometry of the E-olefin, while also forming the macrolactone ring acs.orgfigshare.comacs.orgresearchgate.net. Another stereoselective total synthesis started from an easily available chiral epoxide, utilizing ring opening, 1,2-diol cleavage, deprotection, and Yamaguchi macrolactonization as key steps researchgate.net. The use of enantiopure R-(+)-γ-valerolactone and R-(+)-epichlorohydrin as chiral synthons in a convergent approach has also been reported for the synthesis of (+)-Patulolide C researchgate.net.

The relative configurations of stereogenic centers can be determined through the analysis of coupling constants and NOESY correlations in NMR spectroscopy mdpi.comuca.edu.ar. For example, J-based configurational analysis (JBCA) is a method used for determining the relative configuration of 1,2 and 1,3-methine systems mdpi.com.

Conformational Analysis of the 12-Membered Macrolactone Ring System

The 12-membered macrolactone ring system of this compound is a medium-sized ring, and its conformational flexibility significantly influences its properties and reactivity helsinki.fiajol.info. Conformational analysis of macrolides is typically performed using a combination of experimental techniques, such as NMR spectroscopy (including coupling constants and NOE experiments), and computational methods, such as molecular mechanics and molecular dynamics simulations, and Density Functional Theory (DFT) calculations mdpi.comspectroscopyasia.comajol.infoscribd.com.

The conformational preferences of macrolactone rings are influenced by factors such as the presence of double bonds, the nature and position of substituents (e.g., hydroxyl groups, methyl groups), and transannular interactions helsinki.fiajol.info. The 12-membered ring size presents unique conformational challenges compared to smaller or larger rings helsinki.fi. Studies on simple 12-membered α,β-unsaturated macrolides have indicated that conformational restrictions can impact their reactivity helsinki.fi.

Research on the conformational behavior of macrolides often involves identifying preferred conformers and assessing their relative energies and Boltzmann populations ajol.info. For flexible molecules, experimental data like ECD spectra represent a weighted average of the contributions from different conformers present in solution mdpi.com. Therefore, accurate conformational analysis is essential for the correct interpretation of such data and for the determination of absolute configurations mdpi.com.

While specific detailed conformational data (e.g., dihedral angles, energy landscapes) for this compound were not explicitly found in the search results, general principles of conformational analysis for 12-membered macrolides apply. Studies on related 12-membered macrolides have utilized NMR data and theoretical calculations to deduce their conformational behavior researchgate.netresearchgate.net. The conformational analysis of flexible macrolide rings has been shown to play a decisive role in their chiroptical properties researchgate.net.

Influence of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry of this compound, specifically the absolute and relative configurations of its chiral centers and the geometry of its double bond, directly influences its molecular conformation mdpi.comajol.info. Different stereoisomers can adopt distinct preferred conformations due to varying steric and electronic interactions within the molecule mdpi.comajol.info. These conformational differences, in turn, have a profound impact on the compound's reactivity and biological activity helsinki.fiajol.infospcmc.ac.in.

Conformationally controlled stereoselection is a known phenomenon in medium- and large-ring compounds like macrolides helsinki.fi. The preferred conformation of a macrolide can dictate the accessibility of certain functional groups to reagents, thereby influencing the stereochemical outcome of reactions helsinki.fiajol.info. For instance, the surprising inertness of 12-membered α,β-unsaturated macrolides towards certain reactions, such as allylic oxidation, has been attributed to the conformational restrictions of the ring, which resist the formation of necessary transition state conformations helsinki.fi.

In the context of synthesis, the stereochemistry of intermediates and the control of stereochemistry during bond formation are critical for achieving the desired final product, (+)-Patulolide C researchgate.netresearchgate.netacs.orgfigshare.comacs.orgresearchgate.net. The stereochemical outcome of key steps, such as asymmetric hydroformylation or macrolactonization, is dependent on the catalysts and conditions used, which are designed to exploit conformational preferences and control stereochemistry researchgate.netacs.orgfigshare.comacs.orgresearchgate.net.

Structure Activity Relationship Sar Studies and Mechanistic Research on Patulolide C

Computational Approaches to Structure-Activity Relationships

Computational methods are pivotal in modern medicinal chemistry for predicting the biological activity of compounds and guiding the synthesis of more potent and selective analogs. These approaches correlate the chemical structure of a molecule with its biological activity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools used to understand the three-dimensional structure of a molecule and its interactions with biological targets at an atomic level. mdpi.commdpi.com These studies can predict the binding affinity and conformational changes of a ligand upon binding to a receptor. mdpi.com

Currently, there are no specific molecular modeling or simulation studies in the scientific literature that focus on Patulolide C and its potential interactions with biological targets. Such studies would be instrumental in elucidating its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govmdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

A literature search reveals no dedicated QSAR studies performed on this compound or a series of its analogs. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data, which is not currently available for this compound.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. libretexts.org It provides insights into electrophilic and nucleophilic sites, which are crucial for understanding molecular recognition and reactivity. researchgate.netresearchgate.net Red regions in an MESP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). wolfram.com

There are no published MESP analyses specifically for this compound. Such an analysis could help identify key pharmacophoric features responsible for its biological activity.

Mechanistic Research Strategies for this compound

Understanding the mechanism of action of a bioactive compound involves identifying its molecular targets and the biochemical pathways it modulates.

Investigation of Molecular Targets and Biochemical Pathways

Identifying the molecular targets of a compound is fundamental to understanding its biological effects. nih.gov This often involves a combination of experimental and computational approaches to pinpoint the specific proteins or nucleic acids with which the compound interacts.

While the biosynthesis of this compound is known to involve specific enzymes, such as oxidases that convert it to Patulolide A, its downstream molecular targets and the specific biochemical pathways it perturbs to exert its antibiotic effects have not been fully elucidated. nih.gov

Application of Metabonomic Strategies in Mode of Action Elucidation

Metabonomics, the quantitative measurement of the dynamic multiparametric metabolic response of living systems to pathophysiological stimuli or genetic modification, is an emerging tool for elucidating the mode of action of a compound. By analyzing the changes in the metabolic profile of an organism upon treatment, one can infer the biochemical pathways affected by the compound.

There is no evidence in the current scientific literature of metabonomic studies being conducted to investigate the mode of action of this compound. This approach could provide valuable, unbiased insights into its mechanism of action.

Analytical and Characterization Methodologies for Patulolide C

Spectroscopic Characterization Techniques

Spectroscopic methods play a fundamental role in the initial characterization and structure determination of Patulolide C. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the compound's molecular structure and functional groups.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is invaluable for determining the carbon-hydrogen framework and identifying different types of protons and carbons within the molecule. Analysis of chemical shifts, coupling constants, and integration allows for the assignment of signals to specific atoms and the elucidation of connectivity. Comparison of spectroscopic data, such as ¹H and ¹³C NMR spectra, with reported literature values for this compound or related compounds is a common method for identification ontosight.ai.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. This technique helps to confirm the molecular formula and provides structural insights by analyzing the masses of fragment ions. High-resolution mass spectrometry can provide a precise molecular mass, which is crucial for determining the elemental composition chem960.com.

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic molecular vibrations. Absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as hydroxyl, carbonyl, and carbon-carbon double bonds, which are relevant to the structure of macrolides.

UV-Vis spectroscopy can provide information about the presence of conjugated double bonds or other chromophores in the this compound molecule. While perhaps less informative for complete structural elucidation compared to NMR or MS, it can be useful for detection and quantification if the molecule has a suitable chromophore chem960.comnih.gov.

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures, as well as for analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for both purification and analysis of natural products, including macrolides..

Various modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are commonly employed based on the polarity of this compound. RP-HPLC separates compounds based on their hydrophobic interactions with the stationary phase. The mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve adequate separation of this compound from impurities..

Column chromatography, using stationary phases like silica (B1680970) gel, is often used in the initial stages of purification to fractionate crude extracts containing this compound based on differences in polarity. Further purification can then be achieved using more advanced techniques like HPLC.

Gas Chromatography (GC) is generally suitable for volatile or semi-volatile compounds. While macrolides like this compound may require derivatization to increase volatility for GC analysis, HPLC is often the preferred method due to the compound's molecular weight and polarity.

Data obtained from chromatographic techniques include retention times, which are indicative of a compound's identity under specific conditions, and peak areas or heights, which can be used for quantification and purity assessment.

Derivatization Techniques for Enhanced Analytical Performance

Derivatization involves chemically modifying a compound to improve its analytical properties, such as detectability, volatility, or separation characteristics. This can be particularly useful for compounds that lack strong chromophores for UV detection, have poor ionization efficiency in MS, or are not sufficiently volatile for GC analysis. While specific derivatization strategies for this compound are not extensively detailed in the provided snippets, the general principles are applicable.

Pre-column Derivatization Strategies

Pre-column derivatization is performed before the chromatographic separation. This approach is often used to introduce a detectable tag (e.g., a chromophore for UV detection or a fluorophore for fluorescence detection) or to alter the polarity or volatility of the analyte. The choice of derivatization reagent depends on the functional groups in this compound that can be selectively reacted. The reaction must be clean and complete to avoid the formation of multiple products or side reactions that could complicate the chromatogram.

Post-column Derivatization Considerations

Post-column derivatization is carried out after the chromatographic separation but before the detector. This is useful when the derivatization reaction conditions are incompatible with the mobile phase or stationary phase, or when the reaction products are unstable. A suitable reagent is added to the column effluent, and the reaction occurs in a mixing coil before the detection. This approach requires fast reaction kinetics to minimize peak broadening.

Derivatization can also be employed to enhance ionization efficiency for mass spectrometry, leading to improved sensitivity. Additionally, derivatization can be used in conjunction with chiral analysis to facilitate the separation of enantiomers ontosight.ai.

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography)

For complex natural products like this compound, advanced structural elucidation methods are crucial for unequivocally confirming the planar structure and, importantly, determining the absolute configuration. X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the stereochemistry.

If this compound can be obtained in crystalline form of sufficient size and quality, X-ray diffraction analysis can be performed. The diffraction pattern generated by the interaction of X-rays with the electron cloud of the crystal is analyzed to determine the electron density map, from which the positions of the atoms and thus the molecular structure are determined. X-ray crystallography has been used to determine the absolute configurations of novel polyketide metabolites, a class that includes macrolides like this compound ontosight.ai. While direct crystallographic data for this compound was not found in detail in the snippets, the technique's relevance for absolute configuration determination of similar compounds is established ontosight.ai.

Other advanced methods, such as spectroscopic techniques coupled with computational methods, or chemical degradation followed by analysis of the fragments, can also contribute to structural elucidation.

Chiral Analysis Methods for Enantiomeric Purity Assessment

This compound possesses multiple stereogenic centers, meaning it can exist as different stereoisomers, including enantiomers. The biological activity of chiral compounds often resides predominantly in one enantiomer, making the assessment of enantiomeric purity crucial, particularly in the context of synthesis.

Chiral analysis is typically performed using chromatographic methods that can separate enantiomers. Chiral Stationary Phases (CSPs) are used in techniques like HPLC (chiral HPLC) or Supercritical Fluid Chromatography (SFC) to differentially retain enantiomers based on temporary diastereomeric interactions. By using a chiral column and an appropriate mobile phase, the enantiomers of this compound can be separated and detected, allowing for the determination of the enantiomeric excess (ee) or ratio.

The synthesis of (+)-Patulolide C, for example, highlights the importance of achieving high enantiomeric purity, which is subsequently confirmed by chiral analysis. Chiral analysis ensures that the synthetic route yields the desired stereoisomer with a high degree of selectivity.

Future Directions and Research Opportunities in Patulolide C Chemistry

Development of Novel and More Efficient Synthetic Routes

Future research is focused on developing novel and more efficient synthetic routes to Patulolide C. This includes the exploration of concise, stereoselective approaches using readily available and inexpensive starting materials. researchgate.netresearchgate.net Strategies such as the regioselective ring opening of chiral epoxides, macrolactonization under mild conditions (e.g., Yamaguchi macrolactonization), and the use of chiral synthons like R-(+)-γ-valerolactone are being investigated to improve efficiency and stereocontrol. researchgate.netaurigeneservices.comresearchgate.net For example, a highly stereoselective synthesis starting from R-(+)-γ-valerolactone has been demonstrated, utilizing inexpensive reagents and operationally friendly processes. aurigeneservices.com Another approach involves a highly atom-economical total synthesis in a few steps from a known alkyne, utilizing a Rh(I)-catalyzed asymmetric hydroformylation/intramolecular Wittig olefination cascade to establish key stereochemistry and the macrolactone ring. researchgate.netresearchgate.net The development of catalytic asymmetric reactions and cascade sequences that can rapidly assemble the complex macrolide core with high efficiency and stereoselectivity remains a significant area for future work.

Advanced Studies on Biosynthetic Enzymes

Understanding the biosynthesis of this compound can provide insights into potential enzymatic approaches for its production and the generation of analogues. This compound is isolated from Penicillium urticae. researchgate.net Studies have identified oxidases in P. urticae that play a key role in the biosynthesis of patulolides, specifically in the oxidation of this compound to Patulolide A. jst.go.jp These oxidases exhibit narrow substrate specificity, oxidizing only this compound among several tested analogues. jst.go.jp

Advanced studies on the biosynthetic enzymes involved in this compound production represent a crucial future direction. This includes the isolation, characterization, and structural determination of the enzymes responsible for the various steps in the biosynthetic pathway, such as polyketide synthases, modifying enzymes (e.g., hydroxylases, reductases), and the macrolactonase responsible for ring closure. Research could focus on elucidating the precise catalytic mechanisms of these enzymes and understanding the genetic basis for their expression and regulation. mdpi.com Techniques such as genome mining, gene cloning, and heterologous expression in suitable host organisms can facilitate the production of these enzymes for in vitro studies and potential biocatalytic applications. mdpi.comnih.gov Understanding the substrate specificity and catalytic efficiency of these enzymes could also pave the way for engineered biosynthesis to produce novel this compound analogues. nih.gov

Exploration of this compound Analogues with Modified Stereochemistry

The biological activity of macrolides is often highly dependent on their stereochemistry and the presence of the macrocyclic ring. aurigeneservices.com this compound possesses specific stereogenic centers. aurigeneservices.com The synthesis of epithis compound, an epimer of this compound, has also been reported, highlighting the interest in the impact of stereochemical variations. jst.go.jphelsinki.fi

Future research opportunities lie in the systematic exploration of this compound analogues with modified stereochemistry. This involves the synthesis of diastereomers and enantiomers of this compound, as well as analogues with altered configurations at specific chiral centers. Synthetic methodologies that allow for the controlled introduction of different stereochemistries are essential for this research. researchgate.netresearchgate.net Studying the biological activities of these stereochemically modified analogues can provide valuable structure-activity relationship (SAR) information, revealing the importance of each stereocenter for binding to biological targets and eliciting specific effects. This research can help in identifying analogues with improved potency, altered specificity, or desirable pharmacokinetic properties.

Integration of Computational and Experimental Approaches in SAR and Mechanistic Research

Understanding the structure-activity relationships (SAR) and the molecular mechanisms by which this compound exerts its effects is crucial for future development. Experimental approaches, such as synthesizing and testing analogues, provide valuable SAR data.

Integrating computational and experimental approaches offers a powerful strategy for advancing SAR and mechanistic research on this compound. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding modes of this compound and its analogues to potential biological targets, assess their binding affinities, and rationalize observed biological activities. youtube.comarxiv.org These in silico studies can guide the design and synthesis of new analogues by prioritizing those with predicted favorable interactions or properties. doaj.org

Experimental research, including in vitro binding assays, enzyme inhibition studies, and cell-based assays, is essential to validate the predictions made by computational models and to provide accurate biological data for refining these models. youtube.com The iterative process of using computational tools to generate hypotheses, followed by experimental validation and subsequent refinement of computational models, can significantly accelerate the discovery of key structural features responsible for activity and the elucidation of the underlying molecular mechanisms. This integrated approach can lead to a more efficient design of this compound derivatives with tailored biological profiles.

Q & A

Q. What are the established synthetic routes for Patulolide C, and how do they differ in stereochemical outcomes?

this compound, a macrolide, is synthesized via stereoselective methods such as Sharpless asymmetric dihydroxylation and Wittig olefination. For example, Pratapareddy et al. (2020) achieved a 68% yield using a sequence involving TiCl4-mediated cyclization and column chromatography (60–120 silica gel, 12% EtOAc in pet. ether) to isolate the final product . Key steps include controlling regioselectivity in aldol reactions and optimizing protecting groups (e.g., tert-butyldimethylsilyl ether) to preserve stereochemical integrity .

Q. How is the structural elucidation of this compound validated using spectroscopic techniques?

Structural confirmation relies on NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, Pratapareddy et al. (2020) reported characteristic ¹H NMR peaks at δ 5.91 (d, J = 15.6 Hz, olefinic proton) and 3.71 (s, methoxy group), alongside ¹³C NMR signals at δ 167.3 (ester carbonyl) and 148.4 (α,β-unsaturated ester) . IR absorption at 1722 cm⁻¹ corroborates ester functionalities. Cross-validation with X-ray crystallography or comparison to known analogs (e.g., Patulolide A/B) is recommended to resolve ambiguities .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Reproducibility requires meticulous documentation of reaction conditions (e.g., solvent purity, temperature gradients) and purification methods. For example, refluxing (methoxycarbonylmethylene)triphenyl phosphorane in benzene for 2 hours followed by silica gel chromatography (10% EtOAc in pet. ether) is critical for isolating intermediates . Adhere to guidelines from journals like Chromatography and Beilstein Journal of Organic Chemistry, which mandate detailed experimental sections, including raw NMR data and chromatographic Rf values .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound synthesis while minimizing epimerization?

Epimerization risks arise during acidic or basic conditions. To mitigate this, use low-temperature protocols (e.g., 0°C for TiCl4-mediated cyclization) and non-polar solvents like CH₂Cl₂ . Kinetic vs. thermodynamic control should be assessed via time-course experiments. For yield optimization, screen catalysts (e.g., DMAP) and evaluate microwave-assisted or flow chemistry approaches to reduce side reactions .

Q. How should researchers address contradictory data in this compound bioactivity studies?

Contradictions in bioactivity data (e.g., varying IC₅₀ values across assays) require systematic analysis:

  • Compare assay conditions (e.g., cell lines, incubation times) .
  • Validate purity via HPLC (>95%) and rule out degradation products .
  • Replicate experiments with independent synthetic batches to confirm structure-activity relationships .

Q. What methodologies are recommended for analyzing this compound’s chiral centers and their biological relevance?

Chiral chromatography (e.g., Chiralpak AD-H column) or Mosher ester analysis can resolve enantiomers . For biological relevance, conduct enantioselective assays:

  • Test isolated enantiomers against target enzymes (e.g., tubulin polymerization inhibitors).
  • Compare circular dichroism (CD) spectra with natural isolates to confirm configuration .

Q. How can computational modeling guide the design of this compound derivatives with enhanced activity?

Q. How should researchers formulate hypotheses for this compound’s mechanism of action?

Use the PICOT framework:

  • Population : Target enzyme/pathway (e.g., microtubule dynamics).
  • Intervention : this compound exposure at varying concentrations.
  • Comparison : Positive controls (e.g., taxol) and vehicle controls.
  • Outcome : Quantify IC₅₀, apoptotic markers, or cytoskeletal disruption.
  • Time : Time-course experiments to assess acute vs. chronic effects .

Q. What future research directions are suggested by current gaps in this compound studies?

  • Investigate synergistic effects with existing antimitotics (e.g., tubulysin analogs) .
  • Explore biosynthesis pathways in Penicillium urticae mutants via gene knockout studies .
  • Develop prodrug formulations to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.